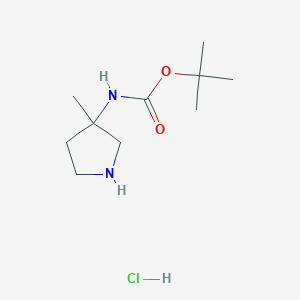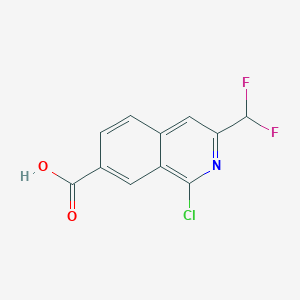
1-Chloro-3-(difluoromethyl)isoquinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Chloro-3-(difluoromethyl)isoquinoline-7-carboxylic acid” is a compound that belongs to the class of isoquinolines . Isoquinolines are aromatic polycyclic compounds that are fusion products of a benzene ring and a pyridine nucleus . They are weakly basic heterocycles and resemble pyridine in their stability against chemical attack .
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves reactions with β-ketoesters to form Schiff bases, which can be cycled in acidic media or by heating to the corresponding 2- and 4-quinolones . The Skraup synthesis is a common method for synthesizing quinoline, which involves the initial dehydration of glycerol to give acrolein, followed by 1,4-cycloaddition by the action of aniline to give a β-anilinopropaldehyde .Molecular Structure Analysis
The molecular structure of “1-Chloro-3-(difluoromethyl)isoquinoline-7-carboxylic acid” is represented by the InChI code: 1S/C11H6ClF2NO2/c12-9-7-3-6 (11 (16)17)2-1-5 (7)4-8 (15-9)10 (13)14/h1-4,10H, (H,16,17) . The molecular weight of the compound is 257.62 .Chemical Reactions Analysis
Isoquinolines are 10-electron π -aromatic and delocalized systems . They exhibit higher electron density at certain positions, influencing their reactions and the reactivity of the substituents attached at various positions of the ring . They can easily undergo quaternization and conversion to N-oxides .Future Directions
Difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, have seen recent advances . This field of research has benefited from the invention of multiple difluoromethylation reagents . Future research may focus on the development of new strategies for the synthesis of difluoromethylated compounds .
properties
IUPAC Name |
1-chloro-3-(difluoromethyl)isoquinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2NO2/c12-9-7-3-6(11(16)17)2-1-5(7)4-8(15-9)10(13)14/h1-4,10H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEXKRKSYMVGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(N=C(C=C21)C(F)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(difluoromethyl)isoquinoline-7-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

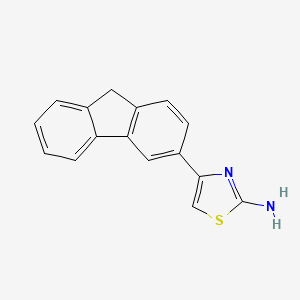
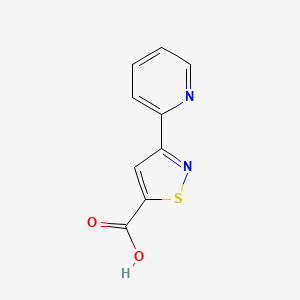
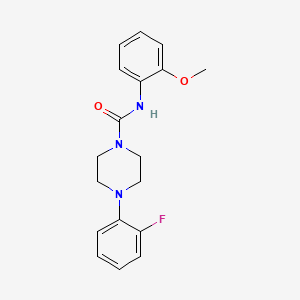
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2766813.png)
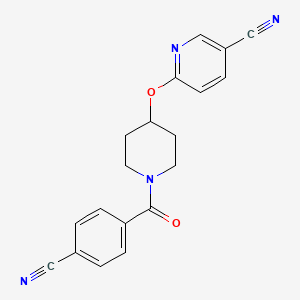
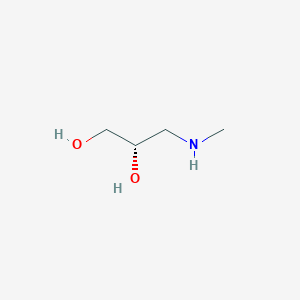
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide](/img/structure/B2766817.png)

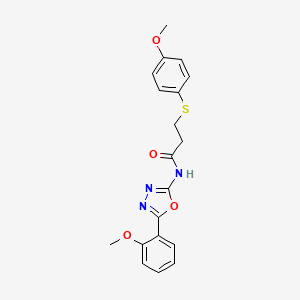
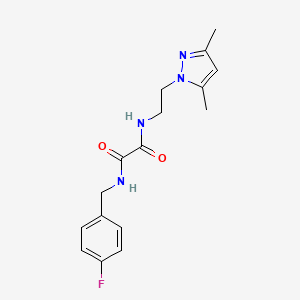
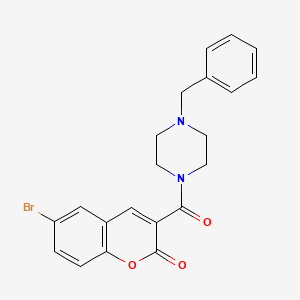
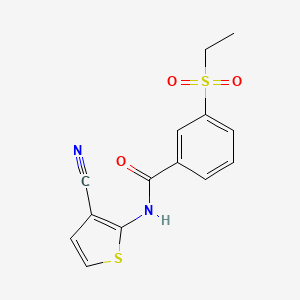
![N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2766828.png)
